tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate
CAS No.: 75400-61-2
Cat. No.: VC19358026
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 75400-61-2 |
|---|---|
| Molecular Formula | C11H15NO3 |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | tert-butyl 2-acetylpyrrole-1-carboxylate |
| Standard InChI | InChI=1S/C11H15NO3/c1-8(13)9-6-5-7-12(9)10(14)15-11(2,3)4/h5-7H,1-4H3 |
| Standard InChI Key | CQQGJQPTVFPJFK-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC=CN1C(=O)OC(C)(C)C |
Introduction
1. Introduction to tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate
tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom. The tert-butyl group and acetyl substitution on the pyrrole ring make this compound particularly interesting for synthetic organic chemistry and pharmaceutical research.
2. Structural Features
The molecular structure of tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate can be described as follows:
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Core structure: A pyrrole ring (C4H5N) with a nitrogen atom in position 1.
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Substituents:
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A tert-butyl ester group (-COOtBu) attached to the nitrogen atom.
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An acetyl group (-COCH3) at position 2 of the pyrrole ring.
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3. Synthesis Pathways
The synthesis of tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate typically involves:
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Pyrrole Functionalization: Starting from pyrrole, selective acylation at position 2 can be achieved using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
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Esterification: The introduction of the tert-butyl ester group can be accomplished through reaction with tert-butyl chloroformate under basic conditions.
Example Reaction Scheme
textStep 1: Pyrrole + Acetyl Chloride → 2-Acetylpyrrole Step 2: 2-Acetylpyrrole + tert-Butyl Chloroformate → tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate
4. Applications and Importance
Pharmaceutical Research
Compounds with pyrrole scaffolds are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The acetyl and ester groups may enhance lipophilicity and bioavailability, making this compound a potential precursor for drug development.
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis:
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The acetyl group can undergo further functionalization (e.g., aldol condensation).
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The tert-butyl ester can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
5. Analytical Characterization
To confirm the identity and purity of tert-Butyl 2-acetyl-1H-pyrrole-1-carboxylate, several analytical techniques can be employed:
Spectroscopic Methods
| Technique | Expected Results |
|---|---|
| NMR (¹H & ¹³C) | Signals for methyl groups (tert-butyl and acetyl), aromatic protons on pyrrole ring. |
| IR Spectroscopy | Peaks for ester (C=O stretch ~1735 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak at m/z ~211 (depending on ionization mode). |
6. Safety Considerations
While specific safety data for this compound is unavailable, general precautions should be taken:
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Handle under well-ventilated conditions.
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Avoid inhalation or skin contact.
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Store in a cool, dry place away from oxidizing agents.
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